

Spectroscopic Elucidation of 4'-Methyl-4-biphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4'-Methyl-4-biphenylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Methyl-4-biphenylboronic acid**, a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Given the limited availability of published experimental spectra for this specific compound, this guide incorporates data from closely related analogs to provide a robust framework for its characterization.

Molecular Structure and Properties

- IUPAC Name: (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
- CAS Number: 393870-04-7[1]
- Molecular Formula: C₁₃H₁₃BO₂[1][2]
- Molecular Weight: 212.06 g/mol [1]
- Appearance: White to off-white crystalline powder[1]
- Melting Point: 138 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For arylboronic acids, care must be taken during sample preparation as they can form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To obtain sharp, well-resolved spectra, it is often recommended to use a solvent like deuterated methanol (CD_3OD) which can break up these oligomeric species.^[3]

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4'-Methyl-4-biphenylboronic acid** is expected to show distinct signals for the aromatic protons and the methyl group. Based on the analysis of related structures, the following chemical shifts (δ) in ppm are anticipated.

Table 1: Expected ^1H NMR Data for **4'-Methyl-4-biphenylboronic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2 - 7.9	Doublet	2H	Protons ortho to the boronic acid
~7.7 - 7.5	Multiplet	4H	Aromatic protons
~7.3 - 7.1	Doublet	2H	Protons ortho to the methyl group
~2.4	Singlet	3H	Methyl group protons
Variable	Broad Singlet	2H	$\text{B}(\text{OH})_2$ protons (may exchange)

Note: The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with residual water or deuterated solvent, potentially leading to their disappearance from the spectrum.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the boron atom is often not observed or is significantly broadened due

to quadrupolar relaxation of the boron nucleus.

Table 2: Expected ^{13}C NMR Data for **4'-Methyl-4-biphenylboronic acid**

Chemical Shift (ppm)	Assignment
~143	Quaternary carbon of the methyl-substituted ring
~138	Quaternary carbon of the boronic acid-substituted ring
~136	CH carbons ortho to the boronic acid
~129	CH carbons ortho to the methyl group
~127	CH carbons meta to the boronic acid
~126	CH carbons meta to the methyl group
Not Observed/Broad	Carbon attached to Boron
~21	Methyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **4'-Methyl-4-biphenylboronic acid**, a solid sample can be analyzed using techniques such as preparing a KBr pellet or as a thin solid film.^{[4][5][6]} The spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

Table 3: Expected IR Absorption Bands for **4'-Methyl-4-biphenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretching (boronic acid)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Weak	Aliphatic C-H stretching (methyl)
~1600	Strong	Aromatic C=C stretching
~1400	Strong	B-O stretching
~1350	Strong	In-plane O-H bending
~830	Strong	para-disubstituted C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4'-Methyl-4-biphenylboronic acid**, a soft ionization technique such as Electrospray Ionization (ESI) is suitable. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for **4'-Methyl-4-biphenylboronic acid**

Adduct	Calculated m/z
[M+H] ⁺	213.1081
[M+Na] ⁺	235.0900
[M-H] ⁻	211.0936
[M+NH ₄] ⁺	230.1347
[M+K] ⁺	251.0640
[M+H-H ₂ O] ⁺	195.0981

Data predicted by computational tools.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4'-Methyl-4-biphenylboronic acid** in 0.6-0.7 mL of deuterated methanol (CD_3OD) in an NMR tube. The use of methanol-d₄ helps to break down boronic acid anhydrides, leading to sharper signals.[3]
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the number of scans to 16 or 32 for a standard spectrum.
 - Use a relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak of methanol-d₄ ($\delta = 3.31$ ppm).
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the solvent peak of methanol-d₄ ($\delta = 49.0$ ppm).

FT-IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **4'-Methyl-4-biphenylboronic acid** in a volatile solvent such as dichloromethane or acetone.[4]
- Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

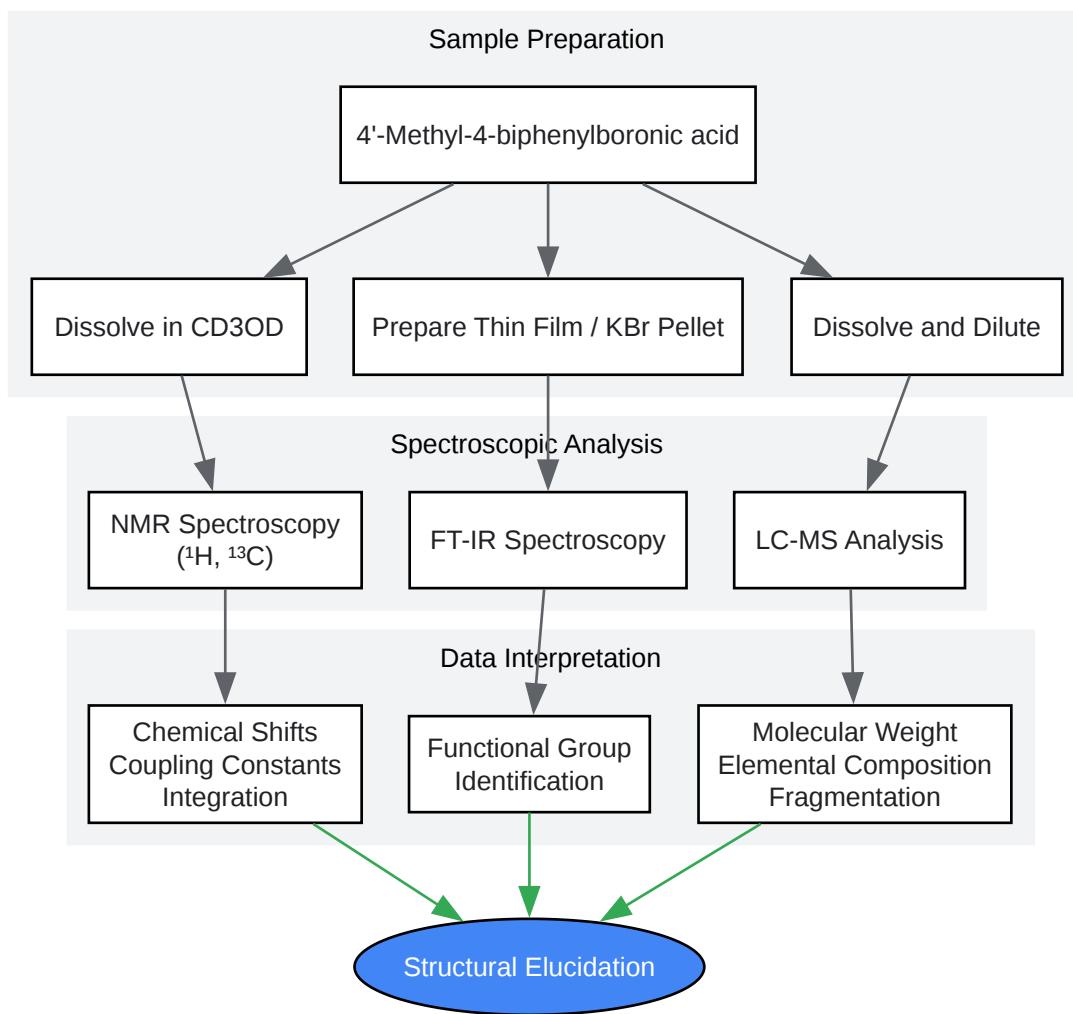
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance.

LC-MS (Liquid Chromatography-Mass Spectrometry)

- Sample Preparation: Prepare a stock solution of **4'-Methyl-4-biphenylboronic acid** in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.[\[7\]](#)
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically suitable.
 - Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common starting point for good separation and ionization.
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
 - Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
 - Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like **4'-Methyl-4-biphenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of **4'-Methyl-4-biphenylboronic acid**.

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